molecular formula C23H17N3OS B2724568 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole CAS No. 476298-79-0

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole

Cat. No.: B2724568
CAS No.: 476298-79-0
M. Wt: 383.47
InChI Key: VNLFUBTXVXUMGD-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole is a complex organic compound that features a benzimidazole moiety linked to a diphenyloxazole structure via a thioether linkage

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and formic acid. The benzimidazole is then alkylated with a suitable alkyl halide to introduce the thioether linkage. The final step involves the cyclization of the intermediate with a suitable oxazole precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or oxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole or oxazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and thiabendazole share the benzimidazole core and have similar biological activities.

    Oxazole Derivatives: Compounds like oxaprozin and flutamide contain the oxazole ring and are used in various therapeutic applications.

Uniqueness

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole is unique due to the combination of the benzimidazole and oxazole moieties linked by a thioether. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLFUBTXVXUMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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